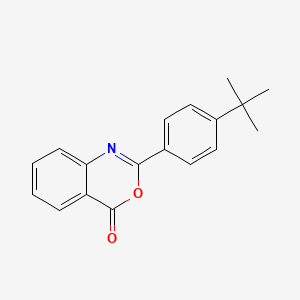

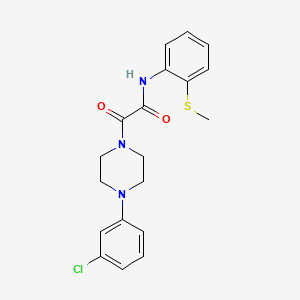

![molecular formula C16H12N4O4S B2591646 N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 886912-05-6](/img/structure/B2591646.png)

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound like N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide can be analyzed using various techniques. These include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational methods . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, density, and reactivity . Unfortunately, specific information about the physical and chemical properties of this compound is not available in the search results.Scientific Research Applications

Enzyme Activity Modulation

- Study on Bis-Oxadiazole Compound : A study investigated a bis-1,3,4-oxadiazole containing glycine moiety, which showed activation effects on GOT and GPT enzyme activities and inhibitory effects on γ-GT activity in sera. The compound's influence on these enzyme activities varied with its concentration (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Antimicrobial and Antifungal Activities

- Novel 1,3,4-Oxadiazole Derivatives : A study focusing on the synthesis of new 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines found that some of these compounds displayed antimicrobial activity, mainly against reference bacterial strains and fungi, with potential as antimicrobial agents (Paruch et al., 2020).

- Triazole-Oxadiazole Compounds : Another study synthesized triazole-oxadiazole compounds, which demonstrated potent antifungal and apoptotic effects against various Candida species (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Anticancer and Cytotoxic Activities

- Heterocyclic 1,3,4-Oxadiazole and Pyrazoles : Research on novel derivatives of 1,3,4-oxadiazole and pyrazole highlighted their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some compounds showed binding to epidermal growth factor receptor (EGFR) and tubulin, indicating their utility in cancer treatment (Faheem, 2018).

Anticancer and Antimicrobial Activity of Nitroimidazole Derivatives

- Nitroimidazole Derivatives with Oxadiazole Scaffold : A synthesis of secnidazole analogs based on oxadiazole scaffold revealed strong antibacterial activities and inhibition of Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH), indicating their potential in developing new antibacterial agents (Li et al., 2012).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used . Unfortunately, specific information about the safety and hazards of N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is not available in the search results.

Future Directions

The future directions for research on N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide could include further studies on its synthesis, properties, and potential applications. Given the interest in 1,3,4-oxadiazole derivatives in various fields , it is likely that research on compounds like this compound will continue to be an active area of study.

properties

IUPAC Name |

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O4S/c1-25-13-4-2-3-11(9-13)15-18-19-16(24-15)17-14(21)10-5-7-12(8-6-10)20(22)23/h2-9H,1H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHJXQNHIYBOQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

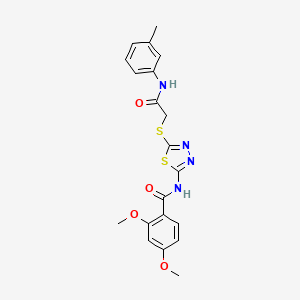

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2591563.png)

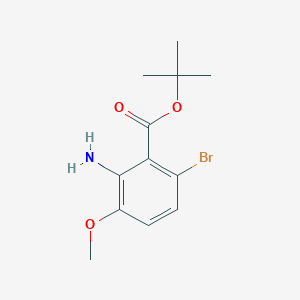

![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2591565.png)

![N-({5-[(2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide](/img/structure/B2591569.png)

![1-(2,4-dichlorobenzyl)-3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone](/img/structure/B2591573.png)

![1-(2-fluorobenzyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2591575.png)

![2-(4-chlorophenoxy)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-2-methylpropanamide](/img/structure/B2591577.png)

![N-[3-(3-Cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2591579.png)